molecular formula C11H21NO4 B1283737 Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate CAS No. 220218-58-6

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1283737
CAS No.: 220218-58-6
M. Wt: 231.29 g/mol
InChI Key: ULXATPSIGBJTPI-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO4 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a key intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of crizotinib, a medication used in cancer treatment (Kong et al., 2016).

Crystal Structure Analysis

X-ray studies have revealed details about the structural orientation of derivatives of this compound. This has implications for the development of new pharmaceutical compounds (Didierjean et al., 2004).

Intermediate in Synthesis of Anticancer Drugs

This compound serves as an important intermediate for the synthesis of small molecule anticancer drugs. Research has focused on developing efficient and high-yield synthetic methods for compounds like tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, which is closely related to this compound (Zhang et al., 2018).

Application in Synthesizing Piperidine Derivatives

This compound is also utilized in the synthesis of diverse piperidine derivatives, which have various applications in medicinal chemistry. This includes the development of new structures for potential therapeutic applications (Moskalenko & Boev, 2014).

Mechanism of Action

Target of Action

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate is a semi-flexible linker used in the development of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

The compound acts as a linker, connecting the E3 ligase recruiting moiety and the target protein binding moiety within a PROTAC . The flexibility of the linker can influence the 3D orientation of the PROTAC, affecting the formation of the ternary complex between the PROTAC, the target protein, and the E3 ligase .

Biochemical Pathways

The action of this compound indirectly affects the ubiquitin-proteasome pathway . By facilitating the tagging of target proteins with ubiquitin, it enables their recognition and degradation by the proteasome. This can affect various downstream pathways depending on the specific target protein being degraded.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . This can have various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially halt or reverse the progression of the disease.

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. These include the concentrations of the target protein and the E3 ligase, the presence of competing substrates, and the activity of the proteasome . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the PROTAC.

Biochemical Analysis

Biochemical Properties

Tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions often involve the hydroxyl groups present in the compound, which can participate in hydrogen bonding and other non-covalent interactions . Additionally, the compound’s piperidine ring structure allows it to interact with proteins through hydrophobic interactions, potentially influencing protein folding and stability .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, the compound can affect gene expression and cellular metabolism . For example, it may enhance or inhibit the phosphorylation of specific proteins, thereby altering their activity and downstream signaling events . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use . It binds to the active sites of enzymes, either blocking substrate access or stabilizing the enzyme-substrate complex. This binding can result in changes in gene expression by influencing transcription factors and other regulatory proteins . Additionally, the compound’s hydroxyl groups can form hydrogen bonds with nucleic acids, potentially affecting DNA and RNA stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard laboratory conditions for extended periods, but it may degrade when exposed to extreme pH or temperature . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response . At high doses, the compound can cause adverse effects such as oxidative stress, inflammation, and cellular damage . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a crucial role in the metabolism of xenobiotics . The compound’s metabolism can lead to the formation of reactive intermediates, which may further interact with cellular components and influence metabolic flux . Additionally, the compound can affect metabolite levels by modulating enzyme activity and altering the balance of metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments . The compound’s localization and accumulation can be influenced by factors such as its lipophilicity and affinity for specific binding sites . These properties determine its bioavailability and overall effectiveness in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes . The compound’s localization can affect its ability to modulate cellular functions and biochemical reactions.

Properties

IUPAC Name

tert-butyl 3-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-8(7-13)9(14)6-12/h8-9,13-14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULXATPSIGBJTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001158248
Record name 1,1-Dimethylethyl 3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220218-58-6
Record name 1,1-Dimethylethyl 3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220218-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001158248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-Oxo-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester (10 g) in a mixture of THF (100 mL) and MeOH (50 mL) was added NaBH4 in 10 lots over 1 h period. At the end of 1 h, TLC analysis (eluant: EtOAC) showed complete consumption of starting material. Removed solvent under reduced pressure, to the residue was added saturated NH4Cl solution (200 mL) and stirred for 1 h at rt. The aqueous layer was extracted with DCM (4×100 mL). The combined organic layer was dried over Na2SO4, filtered and concentrated the filtrate. The product was purified by silica gel column chromatography (Eluant 8:2 EtOAc/Hexanes) to give 3-hydroxy-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (6.6 g, cis/trans mixture). The cis/trans mixture (5 g) was separated on ISCO (Combiflash instrument) on a silica gel column (300 g) by eluting with ethyl acetate in hexanes to get (±)-trans-3-hydroxy-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (1.5 g, HRf) and (±)-cis-3-hydroxy-4-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester (3.0 g, LRf).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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